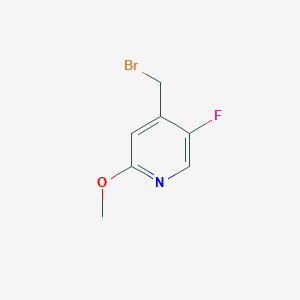

4-(Bromomethyl)-5-fluoro-2-methoxypyridine

Descripción

4-(Bromomethyl)-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative featuring a bromomethyl group at position 4, a fluorine atom at position 5, and a methoxy group at position 2. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its reactive bromomethyl moiety, which facilitates alkylation or cross-coupling reactions . Its fluorine substituent contributes to metabolic stability, a common feature in drug design .

Propiedades

Fórmula molecular |

C7H7BrFNO |

|---|---|

Peso molecular |

220.04 g/mol |

Nombre IUPAC |

4-(bromomethyl)-5-fluoro-2-methoxypyridine |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 |

Clave InChI |

JBZCSZLEPMROMY-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC=C(C(=C1)CBr)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-fluoro-2-methoxypyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-5-fluoro-2-methoxypyridine may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-5-fluoro-2-methoxypyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: The bromomethyl group can be reduced to a methyl group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: 4-Methyl-5-fluoro-2-methoxypyridine.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyridine compounds, including 4-(Bromomethyl)-5-fluoro-2-methoxypyridine, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells .

Case Study: CDK Inhibition

- Target : CDK9

- Findings : Inhibition of CDK9 by pyridine derivatives has been linked to reduced cell proliferation in tumor cell lines, such as HeLa cells . The selectivity and potency of these compounds make them promising candidates for further development.

Antimicrobial Properties

Beyond oncology, 4-(Bromomethyl)-5-fluoro-2-methoxypyridine and its derivatives have demonstrated antimicrobial activity. The structure-activity relationships suggest that modifications to the pyridine ring can enhance antibacterial properties against multidrug-resistant strains .

Case Study: Antimicrobial Efficacy

- Target Strains : Staphylococcus aureus, Escherichia coli

- Results : Certain derivatives showed minimum inhibitory concentrations (MICs) in the range of 6.25–25 µg/mL, indicating effective antimicrobial potential .

SAR studies are crucial for understanding how structural changes affect biological activity. Compounds derived from 4-(Bromomethyl)-5-fluoro-2-methoxypyridine have been systematically modified to evaluate their effects on biological activity.

Key Findings from SAR Studies

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-5-fluoro-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromomethyl group allows for covalent modification of target proteins, which can be useful in drug design .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

Table 1: Key Structural Differences and Reactivity

Key Observations :

- Positional Effects : Bromine at position 4 (target compound) vs. 3 or 5 (analogues) alters steric and electronic accessibility. Bromomethyl at position 4 enhances alkylation utility compared to bromine directly attached to the ring .

- Functional Group Impact : Methoxy groups (electron-donating) vs. methyl (electron-neutral) influence solubility and reactivity. For example, 4-Bromo-5-chloro-2-methylpyridine may exhibit lower polarity than the target compound .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s bromomethyl group likely reduces crystallinity compared to amine-containing analogues (e.g., 5-Bromo-2-chloropyrimidin-4-amine), which form stable hydrogen-bonded networks .

- Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit higher melting points due to stronger intermolecular interactions .

Key Observations :

- The bromomethyl group in the target compound is pivotal for constructing carbon-carbon bonds in drug intermediates, unlike bromo-substituted pyridines without alkyl chains .

- Pyrimidine derivatives (e.g., 5-Bromo-2-chloropyrimidin-4-amine) are more commonly associated with DNA-interactive therapies due to their structural similarity to nucleic acid bases .

Actividad Biológica

4-(Bromomethyl)-5-fluoro-2-methoxypyridine is a compound of interest in medicinal chemistry due to its structural features that suggest significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromomethyl, fluorine, and methoxy groups. These substituents are known to influence the compound's reactivity and biological interactions. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the fluorine atom can enhance lipophilicity and bioavailability.

Anticancer Activity

Research has indicated that compounds containing fluorinated pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including leukemia cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Bromomethyl)-5-fluoro-2-methoxypyridine | L1210 mouse leukemia | <10 | Induction of apoptosis |

| 5-Fluoro-2-methoxypyridine | MV4:11 leukemia | 0.5 | Cell cycle arrest |

| 4-(Chloromethyl)-5-fluoro-2-methoxypyridine | MOLM-13 leukemia | 0.8 | Inhibition of proliferation |

Enzyme Inhibition

The compound has been studied for its potential to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, leading to altered pharmacokinetics for co-administered drugs. Such interactions are critical for understanding drug-drug interactions and optimizing therapeutic regimens .

The biological activity of 4-(Bromomethyl)-5-fluoro-2-methoxypyridine can be attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles, forming new derivatives with potentially enhanced activity.

- Fluorine Substitution : Fluorination is known to improve the bioavailability and potency of compounds by enhancing their interaction with biological targets .

- CYP Enzyme Modulation : By inhibiting CYP1A2, the compound may alter the metabolism of other drugs, suggesting a role in pharmacological applications .

Case Studies

Several studies have highlighted the potential applications of similar compounds in treating diseases:

- Study on Fluorinated Compounds : A study demonstrated that fluorinated pyridine derivatives exhibited improved efficacy against Trypanosoma brucei, a parasite responsible for sleeping sickness. The incorporation of fluorine was crucial for enhancing central nervous system bioavailability .

- Antiproliferative Effects : In another case study, a series of fluorinated pyridines showed potent antiproliferative activity against various cancer cell lines, confirming the importance of structural modifications in enhancing biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.